molecular formula C22H22N6O3 B2683482 Benzo[d][1,3]dioxol-5-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021221-50-0

Benzo[d][1,3]dioxol-5-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2683482
CAS RN: 1021221-50-0
M. Wt: 418.457
InChI Key: WJRUWGUFBHIWTK-UHFFFAOYSA-N
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Description

The compound “Benzo[d][1,3]dioxol-5-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .

Scientific Research Applications

Synthesis and Structural Analysis

A range of compounds with structural similarities to "Benzo[d][1,3]dioxol-5-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone" have been synthesized and studied for their chemical properties. For example, novel classes of compounds such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones were synthesized, showcasing a methodological approach to obtaining complex structures that could be related to the compound (Koza et al., 2013). This synthesis route could provide insights into potential pathways for synthesizing or modifying the compound of interest.

Antimicrobial and Antimycobacterial Activity

Compounds with structural similarities to the query compound have shown antimicrobial and antimycobacterial activities. For instance, new pyridine derivatives have been synthesized and demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Furthermore, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new anti-mycobacterial chemotype, with several compounds showing potential against Mycobacterium tuberculosis (Pancholia et al., 2016). These findings suggest the possibility of antimicrobial applications for compounds related to the one of interest.

Pharmacological Potential

Investigations into similar compounds have also highlighted their potential in pharmacology. For instance, certain derivatives have been evaluated as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in models of induced mechanical hyperalgesia (Tsuno et al., 2017). This suggests that compounds with a similar structure could have applications in the development of pain management therapies.

Fluorescent Logic Gates and Molecular Probes

Moreover, compounds incorporating elements of the query compound's structure have been designed as fluorescent logic gates, demonstrating the ability to function as molecular probes responsive to changes in pH, metal ions, and solvent polarity (Gauci & Magri, 2022). This application is particularly relevant for probing cellular microenvironments or protein interfaces, indicating the compound's potential use in biochemical and medical research.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, mechanism of action, and potential applications in medicine .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-15-6-7-23-20(12-15)24-19-4-5-21(26-25-19)27-8-10-28(11-9-27)22(29)16-2-3-17-18(13-16)31-14-30-17/h2-7,12-13H,8-11,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRUWGUFBHIWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

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